

Application Note: Quantification of Doxorubicin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest						
Compound Name:	Adenomycin					
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Abstract

This application note provides a comprehensive overview and detailed protocols for the quantification of doxorubicin in various samples using reverse-phase high-performance liquid chromatography (RP-HPLC). Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide range of cancers. Accurate and precise quantification of doxorubicin is critical for pharmaceutical quality control, pharmacokinetic studies, and drug delivery system development. This document outlines validated HPLC methods, including sample preparation, chromatographic conditions, and method validation parameters, to guide researchers, scientists, and drug development professionals in establishing robust analytical procedures.

Introduction

Doxorubicin (DOX) is a widely used antineoplastic agent effective against hematologic malignancies and solid tumors. Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and repair. Given its potent cytotoxic activity and the potential for severe side effects, including dose-related cardiotoxicity, precise quantification of doxorubicin is paramount in both clinical and research settings.



High-performance liquid chromatography (HPLC) is the most common analytical technique for the determination of doxorubicin due to its high sensitivity, specificity, and reproducibility. This application note details several validated RP-HPLC methods coupled with UV or fluorescence detection for the quantification of doxorubicin in bulk pharmaceutical ingredients, dosage forms, and biological matrices.

Experimental Methods and Protocols

A variety of RP-HPLC methods have been developed and validated for doxorubicin quantification. The selection of a specific method depends on the sample matrix, required sensitivity, and available instrumentation. Below are summaries of several established methods followed by a generalized protocol.

Chromatographic Conditions Summary

The following table summarizes the chromatographic conditions from several published methods for doxorubicin quantification.



Parameter	Method 1[1]	Method 2[2]	Method 3[3]	Method 4[4]
Column	Syncronis C18 (250 x 4.6 mm, 10 μm)	Hypersil BDS C18 (150 x 4.4 mm, 5 μm)	PerfectSil C18	C18G (250 x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile:Buffe r (pH 3.0) (40:60, v/v)	Acetonitrile:0.01 M o-phosphoric acid (pH 2.0) (40:60, v/v)	Acetonitrile:Wate r (pH 2.6) (32:68, v/v)	Acetonitrile:Wate r (0.2% formic acid) (1:1, v/v)
Flow Rate	0.75 mL/min	0.75 mL/min	1.0 mL/min	1.3 mL/min
Detection	UV at 254 nm	UV at 234 nm	Fluorescence (Ex: 470 nm, Em: 555 nm)	PDA at 480 nm
Retention Time	~3.0 min	~3.275 min	Not Specified	~2.15 min
Injection Volume	20 μL	20 μL	50 μL	20 μL
Column Temp.	Room Temperature	Ambient	35 °C	35 °C

Method Validation Parameters Summary

The following table presents a summary of the validation parameters for the different HPLC methods.



Parameter	Method 1[1]	Method 2[5]	Method 3[3]	Method 4[6]
Linearity Range	40 - 140 μg/mL	0 - 10 μg/mL	5 - 1000 ng/mL	25% to 150% levels
Correlation Coeff. (r²)	0.9989	0.9999	Not Specified	0.999
LOD	0.35 μg/mL	0.091 μg/mL	2 ng/mL	0.085 μg/mL
LOQ	0.75 μg/mL	0.2758 μg/mL	5 ng/mL	0.258 μg/mL
Accuracy (% Recovery)	Not Specified	99.60 ± 0.13	95.1 - 99.0	99.90% (Assay)
Precision (%RSD)	< 1% (Intra & Inter-day)	Not Specified	< 5.1	0.6 (Repeatability), 0.7 (Intermediate)

Detailed Protocol: RP-HPLC for Doxorubicin Quantification in Pharmaceutical Solutions

This protocol provides a general procedure that can be adapted based on the specific instrumentation and sample type.

Materials and Reagents

- Doxorubicin Hydrochloride (Pharmaceutical Grade)[1]
- Acetonitrile (HPLC Grade)[1][2]
- Water (HPLC Grade)[1]
- Orthophosphoric Acid or Formic Acid (AR Grade)[2][4]
- Methanol (HPLC Grade)
- 0.45 μm or 0.22 μm Membrane Filters[1][4]



Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Fluorescence detector.
- C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Sonicator for degassing mobile phase.
- Analytical balance.
- Volumetric flasks and pipettes.
- Syringes and syringe filters.

Preparation of Solutions

Mobile Phase Preparation: An example mobile phase consists of a mixture of acetonitrile and an acidic aqueous buffer. A common composition is a 40:60 (v/v) mixture of acetonitrile and 0.01 M orthophosphoric acid, with the pH of the aqueous component adjusted to 2.0-3.0.[1][2] All mobile phase components should be filtered through a 0.45 µm membrane filter and degassed using sonication for at least 15 minutes before use.[2]

Standard Stock Solution Preparation: Accurately weigh a suitable amount of doxorubicin hydrochloride and dissolve it in the mobile phase or a suitable solvent (e.g., a 1:1 mixture of water and acetonitrile) to prepare a stock solution of known concentration, for instance, 100 µg/mL.[1] This stock solution should be stored protected from light at 4°C.

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation

For Pharmaceutical Formulations: Accurately weigh a portion of the formulation (e.g., powder from a lyophilized vial) equivalent to a known amount of doxorubicin. Dissolve the sample in the mobile phase, sonicate if necessary to ensure complete dissolution, and dilute to a final concentration within the calibration range.[2] Filter the final solution through a 0.45 µm syringe filter before injection.



For Biological Samples (e.g., Plasma): Sample preparation for biological matrices often involves protein precipitation or liquid-liquid extraction to remove interfering substances.[3] A common protein precipitation method involves adding a threefold volume of cold acetonitrile or methanol to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant is then collected, evaporated to dryness, and reconstituted in the mobile phase before injection.[3] Solid-phase extraction is another effective method for cleaning up biological samples.[7]

Chromatographic Analysis

- Column: C18 reverse-phase column.
- Mobile Phase: e.g., Acetonitrile:0.01M o-phosphoric acid (40:60, v/v), pH 2.0.[2]
- Flow Rate: e.g., 0.75 mL/min.[2]
- Injection Volume: 20 μL.
- Detector Wavelength: 234 nm or 254 nm for UV detection.[1][2] For higher sensitivity and specificity, especially in biological matrices, fluorescence detection (Excitation: ~470 nm, Emission: ~555 nm) is recommended.[3]
- Column Temperature: Ambient or controlled at 35°C.[3]
- Run Time: Typically less than 10 minutes.[1][2]

Inject the prepared standards and samples into the HPLC system.

Data Analysis and Quantification

Identify the doxorubicin peak in the chromatograms based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r^2) , which should be ≥ 0.999 for a good fit.[6]

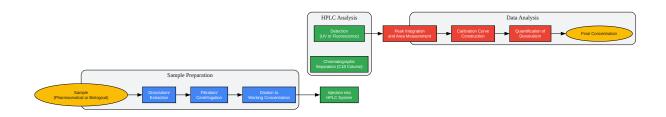
Use the regression equation to calculate the concentration of doxorubicin in the unknown samples based on their measured peak areas.



Stability of Doxorubicin

Doxorubicin is susceptible to degradation under certain conditions. It has been shown to degrade under acidic, basic, and oxidative stress.[8][9] It is relatively stable under thermal and photolytic stress.[8][9] Therefore, it is crucial to protect doxorubicin solutions from light and to control the pH and storage temperature to ensure sample integrity. Stability-indicating methods are designed to separate the intact drug from its degradation products.[8][9]

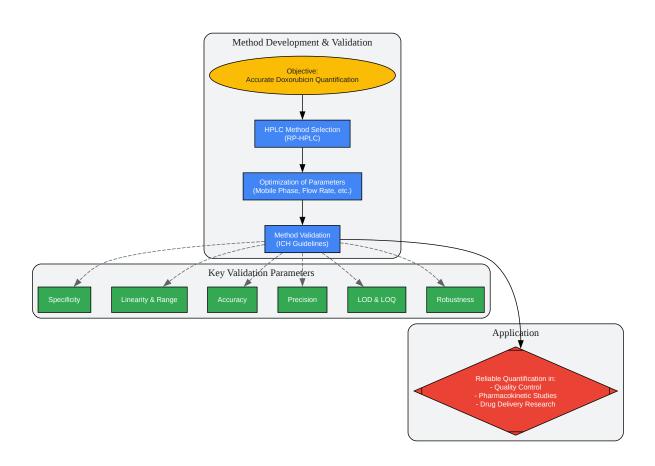
Visualizations



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Caption: Experimental workflow for doxorubicin quantification by HPLC.





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Caption: Logical relationship of HPLC method development and validation.



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